[4,6-Dichloro-2-(difluoromethyl)pyridin-3-yl]methanol
Description
Properties
Molecular Formula |
C7H5Cl2F2NO |
|---|---|
Molecular Weight |
228.02 g/mol |
IUPAC Name |
[4,6-dichloro-2-(difluoromethyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C7H5Cl2F2NO/c8-4-1-5(9)12-6(7(10)11)3(4)2-13/h1,7,13H,2H2 |
InChI Key |
ZOSSCLXSYVBYHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)C(F)F)CO)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of [4,6-Dichloro-2-(difluoromethyl)pyridin-3-yl]methanol generally involves:
- Construction or modification of the pyridine ring with chloro substituents at positions 4 and 6.
- Introduction of the difluoromethyl group at position 2.
- Functionalization at position 3 to install the methanol moiety.
Due to the complexity of selective halogenation and fluorination, multi-step synthetic sequences are typically employed.
Preparation of 4,6-Dichloropyridine Precursors
A key intermediate in the synthesis is 4,6-dichloropyridine derivatives. The preparation of 4,6-dichloro-2-methylpyrimidine, a closely related heterocyclic compound, has been described with high efficiency and industrial scalability. This method involves:
- Condensation of methyl malonate and acetamidine hydrochloride in methanol under ice bath conditions with sodium methoxide as a base.
- Removal of methanol under reduced pressure, acidification, and crystallization to yield 4,6-dihydroxy-2-methylpyrimidine.
- Chlorination using triphosgene in dichloroethane with N,N-diethylaniline as a base under reflux to afford 4,6-dichloro-2-methylpyrimidine.
This method replaces more toxic and environmentally hazardous reagents such as phosphorus oxychloride (POCl3) and phosgene with triphosgene, improving safety and environmental impact while maintaining good yields (~86%) and purity.
While this process is specific to pyrimidines, analogous chlorination strategies are applicable to pyridine systems to obtain 4,6-dichloropyridine intermediates.
Introduction of the Difluoromethyl Group
The difluoromethyl group (-CF2H) is typically introduced via selective fluorination reactions or by using difluoromethyl-containing building blocks.
One approach involves:
- Starting from a 2-methylpyridine derivative.
- Oxidation or halogenation at the methyl group followed by fluorination to convert the methyl group into a difluoromethyl substituent.
Specific literature on 2-(difluoromethyl)pyridine derivatives indicates the use of electrophilic fluorinating agents or nucleophilic fluorination of suitable precursors, although explicit synthetic details for the difluoromethylation step on the 4,6-dichloropyridine core are limited in the publicly available sources.
Functionalization at Pyridin-3-yl Position to Methanol
The installation of the methanol group at the 3-position of the pyridine ring can be achieved through:
- Reduction of the corresponding aldehyde or carboxylic acid derivative at position 3.
- Hydroxymethylation reactions using formaldehyde or equivalents.
For example, a synthetic route described in a patent involves bromination of a precursor compound followed by base hydrolysis to yield the methanol derivative.
Representative Synthetic Procedure (Patent Example)
A detailed example from patent EP2821398A1 describes the preparation of a related pyridine derivative with the following steps:
| Step | Reagents/Conditions | Description | Yield |
|---|---|---|---|
| 1 | Compound II-1 in acetonitrile, pyridine, triphenylphosphine, Pd catalyst, bromine at 0 °C to 80 °C for 18 h | Bromination of precursor | Not specified |
| 2 | Addition of NaOH solution, stirring at 80 °C for 1.5 h | Hydrolysis to methanol derivative | 42% isolated yield |
This method highlights the use of catalytic bromination followed by hydrolysis to install the hydroxymethyl group at the pyridin-3-yl position.
Data Tables Summarizing Key Preparation Parameters
Chemical Reactions Analysis
Types of Reactions
[4,6-Dichloro-2-(difluoromethyl)pyridin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove halogen atoms or to convert the hydroxyl group to a hydrogen atom.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehalogenated compounds or hydrocarbons.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4,6-Dichloro-2-(difluoromethyl)pyridin-3-yl]methanol is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential biological activities. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit antimicrobial, antifungal, or anticancer properties, making them valuable in the development of new treatments.
Industry
In the industrial sector, [4,6-Dichloro-2-(difluoromethyl)pyridin-3-yl]methanol is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [4,6-Dichloro-2-(difluoromethyl)pyridin-3-yl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of chloro and difluoromethyl groups enhances its binding affinity and specificity, making it a potent modulator of biological pathways.
Comparison with Similar Compounds
Structural Analogues in Pyridine Methanol Derivatives
Table 1: Structural and Physical Properties of Selected Pyridinemethanol Derivatives
Key Observations :
- Halogen Effects: The substitution of chlorine (Cl) or bromine (Br) at the 4- and 6-positions influences electronic and steric properties.
- Fluorinated Groups: The difluoromethyl (-CF2H) group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, as seen in related pyridine and pyrazole derivatives .
Comparison with Pyrazole Derivatives
Pyrazole-carboxamide derivatives with difluoromethyl groups (e.g., compounds 6c–6f and 9a–9b in ) share functional similarities, though their core heterocycles differ.
Table 2: Pyrazole-Carboxamide Analogs vs. Pyridinemethanol Derivatives
Key Observations :
- Applications: Pyridinemethanols are more frequently utilized as synthetic intermediates, whereas pyrazole-carboxamides are explored for direct bioactivity (e.g., fungicidal properties) .
Role of Fluorine Substituents
The difluoromethyl group in [4,6-Dichloro-2-(difluoromethyl)pyridin-3-yl]methanol reduces basicity of adjacent amines (if present) and improves membrane permeability, a trend consistent with fluorine’s electron-withdrawing effects . For example, in compound VI044 (), the difluoromethyl group on an imidazo-pyridine scaffold enhances metabolic resistance, a property critical for prolonged biological activity.
Biological Activity
[4,6-Dichloro-2-(difluoromethyl)pyridin-3-yl]methanol is a pyridine derivative characterized by the presence of two chlorine atoms and a difluoromethyl group. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry. The compound's molecular formula is C7H5Cl2F2NO, with a molecular weight of 228.02 g/mol. The following sections will delve into its biological activities, synthesis methods, and relevant case studies.
Biological Activity
Research indicates that compounds containing difluoromethyl groups exhibit notable biological activities. Specifically, [4,6-Dichloro-2-(difluoromethyl)pyridin-3-yl]methanol has shown potential in various therapeutic areas:
- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains. For instance, derivatives of pyridine have been evaluated for their antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
- Anticancer Properties : Pyridine derivatives are often explored for their anticancer potential. Research has shown that modifications at specific positions on the pyridine ring can enhance cytotoxicity against cancer cell lines .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes critical to bacterial viability, similar to other pyridine-based drugs that target phosphopantetheinyl transferases .
Synthesis Methods
The synthesis of [4,6-Dichloro-2-(difluoromethyl)pyridin-3-yl]methanol can be approached through various methods:
- Difluoromethylation : Recent advances in difluoromethylation techniques have enabled efficient incorporation of the difluoromethyl group into the pyridine structure. This process often involves using difluoromethyl triflate as a reagent under specific reaction conditions .
- Chlorination : The introduction of chlorine atoms at the 4 and 6 positions can be achieved through electrophilic aromatic substitution reactions, which are common in the synthesis of halogenated pyridines.
Case Studies and Research Findings
Several studies have highlighted the biological activity of similar compounds:
Q & A
Basic: What are the key synthetic routes for [4,6-Dichloro-2-(difluoromethyl)pyridin-3-yl]methanol?
Methodological Answer:
The synthesis typically involves halogenation and reduction steps. A plausible route includes:
Halogenation : Start with a pyridine precursor (e.g., 2-(difluoromethyl)pyridin-3-yl methanol). Introduce chlorine atoms at positions 4 and 6 using chlorinating agents like PCl₅ or SOCl₂ under controlled conditions.
Reduction : Reduce the carbonyl group (if present) to a hydroxyl group using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in methanol or THF .
Purification : Column chromatography or recrystallization ensures purity.
Reference compounds with similar structures, such as [6-(difluoromethyl)-3-pyridyl]methanol, highlight the use of LiAlH₄ for selective reductions .
Advanced: How can structural contradictions in crystallographic data of this compound be resolved?
Methodological Answer:
Structural ambiguities (e.g., bond lengths, torsion angles) can arise due to disordered fluorine atoms or twinning. Strategies include:
- High-Resolution Data : Collect data at low temperature (e.g., 100 K) to minimize thermal motion.
- Software Refinement : Use SHELXL for robust refinement of disordered regions, applying restraints for C-F bonds and anisotropic displacement parameters .
- Validation Tools : Cross-check with PLATON or Mercury to identify outliers in geometry or electron density maps.
Basic: What spectroscopic techniques are suitable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., chlorine at C4/C6, difluoromethyl at C2). ¹⁹F NMR quantifies fluorine environments .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]⁺ peaks) and detects isotopic patterns from chlorine .
- FT-IR : Identifies O-H (3200–3600 cm⁻¹) and C-F (1000–1400 cm⁻¹) stretches .
Advanced: What strategies optimize regioselectivity in introducing substituents on the pyridine ring?
Methodological Answer:
- Directing Groups : Use protecting groups (e.g., Boc) or Lewis acids (e.g., AlCl₃) to direct electrophilic substitution to specific positions .
- Metal-Catalyzed Cross-Coupling : Suzuki-Miyaura or Ullmann reactions enable selective C-Cl bond functionalization at C4/C6 .
- Computational Modeling : DFT calculations predict reactive sites based on electron density maps (e.g., C4/C6 as electron-deficient due to chlorine) .
Basic: How does the difluoromethyl group influence the compound's physicochemical properties?
Methodological Answer:
- Lipophilicity : The difluoromethyl group increases logP, enhancing membrane permeability.
- Metabolic Stability : Fluorine atoms resist oxidative degradation, prolonging half-life in biological systems .
- Hydrogen Bonding : The -CF₂H group participates in weak hydrogen bonds, affecting solubility and crystal packing .
Advanced: How to address discrepancies in biological activity data across different studies?
Methodological Answer:
- Purity Verification : Use HPLC (>95% purity) and elemental analysis to rule out impurities.
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., DMSO concentration ≤0.1%) .
- Meta-Analysis : Compare IC₅₀ values across studies, adjusting for variables like incubation time or solvent effects .
Basic: What are the stability considerations for storing this compound?
Methodological Answer:
- Storage Conditions : Store in amber vials under inert gas (N₂/Ar) at −20°C to prevent oxidation of the methanol group.
- Desiccants : Use silica gel or molecular sieves to avoid hydrolysis of C-Cl bonds in humid environments .
- Stability Monitoring : Periodic TLC or NMR checks detect degradation products (e.g., loss of difluoromethyl group).
Advanced: How to design derivatives to enhance bioactivity while maintaining solubility?
Methodological Answer:
- Bioisosteric Replacement : Replace chlorine with trifluoromethyl (-CF₃) to boost potency without compromising solubility .
- Pro-Drug Strategies : Introduce phosphate or acetyl groups on the methanol moiety to improve aqueous solubility, with enzymatic cleavage in vivo .
- SAR Studies : Systematically vary substituents at C2/C3 and correlate with logD (0–3) and cytotoxicity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
